N-(3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide is an organic compound that belongs to the class of aromatic amides It features a piperidine ring substituted with a phenyl group and a 3-nitrobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide typically involves the acylation of N-phenylpiperidine with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (e.g., bromine) for halogenation.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: N-(3-aminobenzoyl)-N-phenylpiperidine-1-carboxamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: 3-nitrobenzoic acid and N-phenylpiperidine.
Scientific Research Applications
N-(3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also bind to proteins or enzymes, affecting their function and leading to various biological effects. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide: Similar structure but with the nitro group in the para position.
N-(3-nitrobenzoyl)-N-methylpiperidine-1-carboxamide: Similar structure but with a methyl group instead of a phenyl group on the piperidine ring.
N-(3-nitrobenzoyl)-N-phenylmorpholine-1-carboxamide: Similar structure but with a morpholine ring instead of a piperidine ring.
Uniqueness
N-(3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide is unique due to the specific positioning of the nitro group and the combination of the piperidine and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c23-18(15-8-7-11-17(14-15)22(25)26)21(16-9-3-1-4-10-16)19(24)20-12-5-2-6-13-20/h1,3-4,7-11,14H,2,5-6,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGZPMNPKBUKFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.